molecular formula C22H18BrN3O2 B10903470 4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10903470
M. Wt: 436.3 g/mol
InChI Key: FZUBFQQQMUVXPE-ZVHZXABRSA-N
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Description

4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydrazino group, and a benzamide moiety. Its molecular formula is C21H18BrN3O2, and it has a molecular weight of approximately 440.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reacted with 2-methylphenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reactors and precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazino group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-Bromobenzamide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(2-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18BrN3O2/c1-15-4-2-3-5-18(15)14-24-26-22(28)17-8-12-20(13-9-17)25-21(27)16-6-10-19(23)11-7-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

FZUBFQQQMUVXPE-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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